molecular formula C19H15Br3N2O B11707335 N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide

N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide

Cat. No.: B11707335
M. Wt: 527.0 g/mol
InChI Key: KNNKOJHOUSLGDZ-UHFFFAOYSA-N
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Description

N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide is a complex organic compound with the molecular formula C19H15Br3N2O and a molecular weight of 527.056 g/mol . This compound is characterized by the presence of three bromine atoms, a naphthyl group, and a benzamide moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide typically involves the reaction of 1-naphthylamine with 2,2,2-tribromoacetophenone under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atoms or the amide group.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with fewer bromine atoms or modified amide groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and naphthyl group play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide is unique due to its specific combination of bromine atoms, naphthyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15Br3N2O

Molecular Weight

527.0 g/mol

IUPAC Name

N-[2,2,2-tribromo-1-(naphthalen-1-ylamino)ethyl]benzamide

InChI

InChI=1S/C19H15Br3N2O/c20-19(21,22)18(24-17(25)14-8-2-1-3-9-14)23-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18,23H,(H,24,25)

InChI Key

KNNKOJHOUSLGDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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